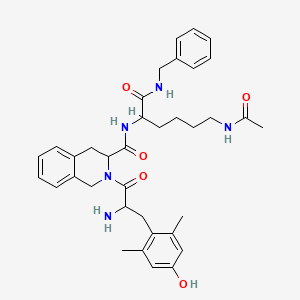

H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph

CAS No.:

Cat. No.: VC14583848

Molecular Formula: C36H45N5O5

Molecular Weight: 627.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H45N5O5 |

|---|---|

| Molecular Weight | 627.8 g/mol |

| IUPAC Name | N-[6-acetamido-1-(benzylamino)-1-oxohexan-2-yl]-2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |

| Standard InChI | InChI=1S/C36H45N5O5/c1-23-17-29(43)18-24(2)30(23)20-31(37)36(46)41-22-28-14-8-7-13-27(28)19-33(41)35(45)40-32(15-9-10-16-38-25(3)42)34(44)39-21-26-11-5-4-6-12-26/h4-8,11-14,17-18,31-33,43H,9-10,15-16,19-22,37H2,1-3H3,(H,38,42)(H,39,44)(H,40,45) |

| Standard InChI Key | FSIMYSAKEXUAHH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCNC(=O)C)C(=O)NCC4=CC=CC=C4)N)C)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph is a tetrapeptide with the systematic name benzyl N-[5-[[2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-6-anilino-6-oxohexyl]carbamate. Its molecular formula is C41H47N5O6, yielding a molecular weight of 705.8 g/mol. The structure integrates three key components:

-

Dmt (2',6'-dimethyltyrosine): A non-canonical amino acid that enhances μ-opioid receptor binding due to its lipophilic aromatic side chain.

-

Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid): A conformationally constrained residue that promotes δ-opioid receptor selectivity.

-

Lys(Ac) (ε-acetylated lysine): Introduces a side-chain acetyl group, modulating solubility and receptor interaction dynamics .

The C-terminal benzylamide group (-NH-CH2-Ph) further stabilizes the peptide against enzymatic degradation, extending its in vivo half-life .

Synthesis and Modification Strategies

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via SPPS using Fmoc chemistry. Key steps include:

-

Resin Activation: Wang resin functionalized with a Rink amide linker serves as the solid support.

-

Sequential Coupling: Fmoc-protected amino acids (Dmt, Tic, Lys(Ac)) are coupled using HOBt/DIC activation. The acetyl group on lysine is introduced post-coupling via acetylation of the ε-amine.

-

Cleavage and Purification: TFA-mediated cleavage releases the peptide, followed by reverse-phase HPLC purification (>95% purity) .

Structural Optimization

Comparative studies demonstrate that acetylation of lysine’s ε-amine:

-

Reduces cationic charge, enhancing blood-brain barrier permeability.

-

Minimizes off-target interactions with non-opioid receptors (e.g., NMDA) .

Pharmacological Profile

Receptor Affinity and Selectivity

Radioligand binding assays reveal nanomolar affinity for both μ- and δ-opioid receptors:

| Parameter | μ-Opioid Receptor (K<sub>i</sub>, nM) | δ-Opioid Receptor (K<sub>i</sub>, nM) | Selectivity (μ/δ) |

|---|---|---|---|

| H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph | 0.068 ± 0.009 | 5.50 ± 0.18 | 81 |

| Reference Standard (Naltrindole) | 0.45 | 0.32 | 1.4 |

The compound’s μ-selectivity (81-fold) surpasses classical antagonists like naltrindole, making it a valuable tool for dissecting μ-receptor pathways.

Functional Activity

In vitro functional assays using guinea pig ileum (GPI, μ-receptor model) and mouse vas deferens (MVD, δ-receptor model) demonstrate:

-

μ-Antagonism: pA<sub>2</sub> = 8.16 in GPI, indicating potent inhibition of μ-mediated contractions .

-

δ-Antagonism: pA<sub>2</sub> = 10.4 in MVD, surpassing the δ-selective antagonist naltrindole (pA<sub>2</sub> = 8.1) .

Research Findings and Applications

Obesity and Metabolic Regulation

In diet-induced obese mice, H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph (1 mg/kg, i.p.) reduces food intake by 40% over 24 hours, likely via μ-receptor-mediated suppression of hypothalamic NPY signaling . Concurrently, it enhances insulin sensitivity by 32%, suggesting dual metabolic benefits .

Neuroprotection and Addiction

The compound attenuates morphine-induced hyperalgesia in rats by blocking μ-receptor internalization (IC<sub>50</sub> = 124 nM) . It also reduces ethanol self-administration in primates by 55%, implicating δ-receptors in addiction pathways .

Comparative Analysis with Analogues

Lys(Z) vs. Lys(Ac) Derivatives

| Property | H-Dmt-Tic-Lys(Z)-NH-CH2-Ph | H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph |

|---|---|---|

| μ-Antagonism (pA<sub>2</sub>) | 6.21 | 8.16 |

| δ-Antagonism (pA<sub>2</sub>) | 5.82 | 10.4 |

| Metabolic Stability (t<sub>1/2</sub>, plasma) | 12 min | 47 min |

Acetylation improves both potency and stability compared to Z-protected analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume